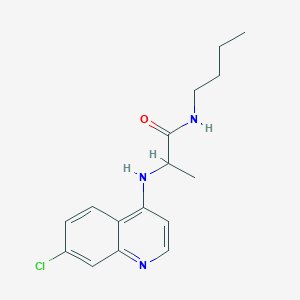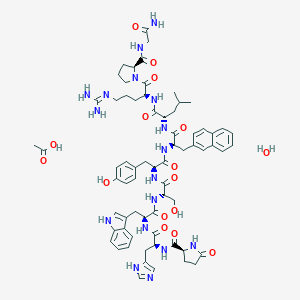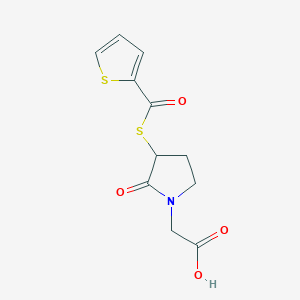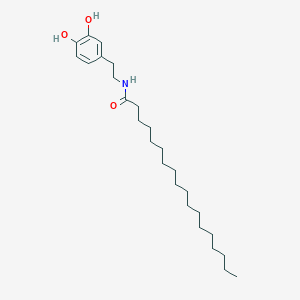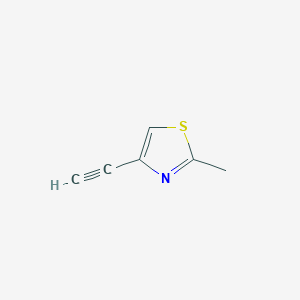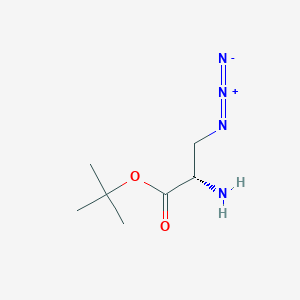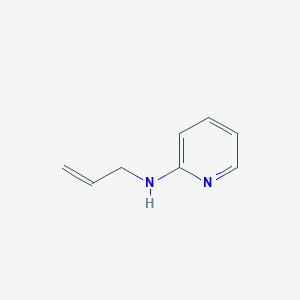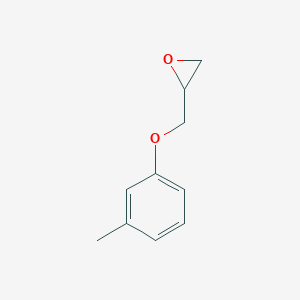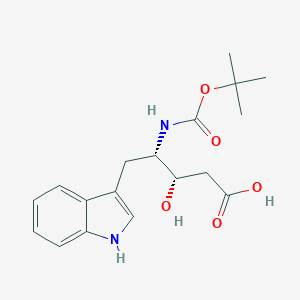
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of amino acids, including those similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid, often involves stereoselective methods to achieve the desired chiral centers. For instance, stereoselective synthesis methods have been used to create diastereomers of related amino acids, utilizing techniques such as crotylboration of N-Boc-l-alaninal to assign stereochemistry (Giordano et al., 1999).
Molecular Structure Analysis
The molecular structure of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid and related compounds can be elucidated using X-ray crystallography and NMR techniques. These methods provide detailed information about the arrangement of atoms within the molecule and the stereochemistry of the chiral centers. For example, studies on similar compounds have revealed the interbridgehead distances and the planarity of certain groups within the molecule, offering insights into the molecule's three-dimensional structure and its potential interactions in biological systems (Luger et al., 2000).
Chemical Reactions and Properties
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid can participate in various chemical reactions characteristic of amino acids and Boc-protected compounds. These include reactions with other organic molecules to form peptides or peptidomimetics, as well as transformations that modify the functional groups present in the molecule. The Boc group, in particular, offers a protective strategy for the amino group, allowing selective reactions at other sites of the molecule (Ferrini et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Diastereoselective Synthesis : A method for the highly diastereoselective synthesis of similar compounds, such as (3R, 4R)- and (3R, 4S)-β, γ-diamino acids from D-Phenylalanine, has been demonstrated. This approach involves converting hydroxy groups to amino groups and oxidizing phenyl groups to carboxyl groups (Kano et al., 1988).
Epoxy Amino Acids Production : Efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase and subsequent transformations highlight the potential of producing complex structures involving similar amino acid derivatives (Krishnamurthy et al., 2014).
Synthesis of Novel Pi-Protected Histidine Analogue : The synthesis of aspartic proteinase inhibitors from new histidine side-chain analogues, such as (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid, shows the capability of these compounds in enzyme inhibition (Maibaum & Rich, 1989).
Synthesis of Analogues of the Carboxyl Protease Inhibitor Pepstatin : Creating analogues from N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid demonstrates the potential of these compounds in inhibiting enzymes like pepsin and renin (Rich, Sun, & Ulm, 1980).
Stereoselective Synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids : This process, used for synthesizing diastereomers, illustrates the diverse potential of these amino acids in pharmaceutical and biochemical applications (Giordano, Spinella, & Sodano, 1999).
Biological Applications
HIV-Protease Assay : N-Fmoc, O-(tert-butyl)-protected derivatives of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid were used in the solid-phase peptide synthesis of oligopeptides for HIV-protease activity detection (Badalassi et al., 2002).
Synthesis of Novel Amino Acid AmAbz : The creation of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid highlights the use of these compounds as building blocks for peptidomimetics and combinatorial chemistry (Pascal et al., 2000).
Inhibition of Nitric Oxide Synthases : S-2-Amino-5-azolylpentanoic acids related to L-ornithine were used as inhibitors for nitric oxide synthases, demonstrating the therapeutic potential of these compounds (Ulhaq et al., 1998).
Discovery of Thalassospiramide G : The discovery of thalassospiramide G from Thalassospira sp., bearing γ-amino acids like 4-amino-3,5-dihydroxy-pentanoic acid, underscores the role of such compounds in marine biology and pharmacology (Um et al., 2013).
Synthesis of Peptides with Metal Ion Protecting Group : The use of pentaamminecobalt(III) as a protecting group for sequential peptide synthesis, involving Boc-amino acid active esters or Boc symmetric anhydrides, illustrates a novel approach in peptide chemistry (Isied, Vassilian, & Lyon, 1982).
Eigenschaften
IUPAC Name |
(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZQDCALLUGIO-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



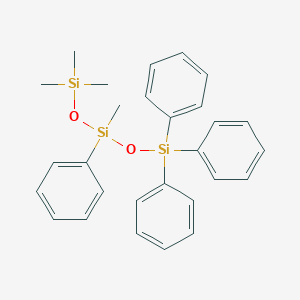
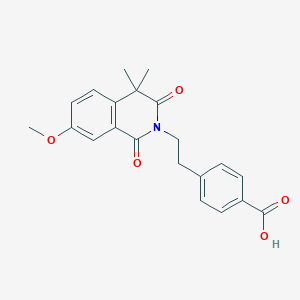
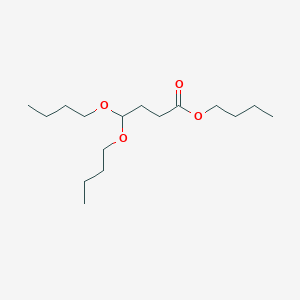
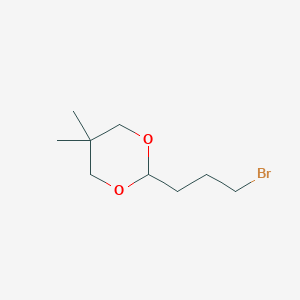
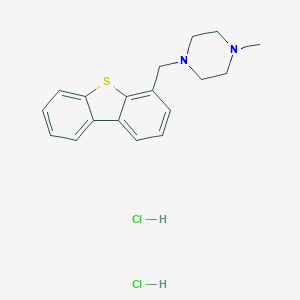
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
